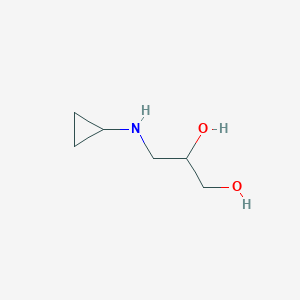
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 2-methylisoquinoline under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various hydroxy or alkyl derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The isoquinoline core may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxybenzyl)-isoquinoline: Lacks the methyl group, leading to different chemical properties and reactivity.
2-Methylisoquinoline: Lacks the hydroxybenzyl group, resulting in different biological activities.
3-Hydroxybenzylamine: Contains a similar hydroxybenzyl group but lacks the isoquinoline core.
Uniqueness
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one is unique due to the combination of the hydroxybenzyl group and the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
1-(3-hydroxybenzoyl)-2-methylisoquinolin-6-one |
InChI |
InChI=1S/C17H13NO3/c1-18-8-7-11-9-14(20)5-6-15(11)16(18)17(21)12-3-2-4-13(19)10-12/h2-10,19H,1H3 |
Clé InChI |
KRTYTAYKCAZOLY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CC(=O)C=CC2=C1C(=O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















